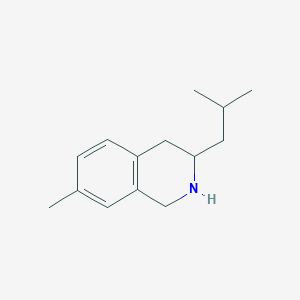
3-Isobutyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
Cat. No. B8302126
M. Wt: 203.32 g/mol
InChI Key: LEAYQHZXCGYWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273766B2
Procedure details


To a solution of 24.5 mg of 3-isobutyl-3-methyl-3,4-dihydroisoquinoline in methanol (1 mL) was added 4.5 mg of sodium borohydride, followed by stirring at room temperature for 5 minutes. After completion of the reaction, to the reaction liquid was added 2N hydrochloric acid, followed by drying under reduced pressure, and a saturated aqueous sodium bicarbonate solution was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was removed by evaporation to obtain 24 mg (yield 96%) of a title compound as a light yellow oily substance.
Name
3-isobutyl-3-methyl-3,4-dihydroisoquinoline
Quantity
24.5 mg
Type
reactant
Reaction Step One




Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1(C)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[N:6]1)[CH:2]([CH3:4])[CH3:3].[BH4-].[Na+].Cl.[CH3:19]O>>[CH2:1]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([CH3:19])=[CH:11][CH:12]=2)[CH2:7][NH:6]1)[CH:2]([CH3:3])[CH3:4] |f:1.2|
|
Inputs


Step One
|
Name
|
3-isobutyl-3-methyl-3,4-dihydroisoquinoline
|
|
Quantity
|
24.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C1(N=CC2=CC=CC=C2C1)C
|
|
Name
|
|
|
Quantity
|
4.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a saturated aqueous sodium bicarbonate solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1NCC2=CC(=CC=C2C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 mg | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
